molecular formula C12H12O2 B13759510 1-Acetyl-1-benzoylcyclopropane CAS No. 5186-09-4

1-Acetyl-1-benzoylcyclopropane

Cat. No.: B13759510
CAS No.: 5186-09-4
M. Wt: 188.22 g/mol
InChI Key: CXGABAPZPANLJE-UHFFFAOYSA-N
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Description

1-Acetyl-1-benzoylcyclopropane is an organic compound with the molecular formula C12H12O2 It is characterized by a cyclopropane ring substituted with acetyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1-benzoylcyclopropane can be synthesized through the reaction of cyclopropane derivatives with acetyl and benzoyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1-benzoylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Acetyl-1-benzoylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive cyclopropane ring.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-1-benzoylcyclopropane involves its interaction with various molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

  • 1-Acetyl-2-benzoylcyclopropane
  • 1-Benzoyl-2-acetylcyclopropane
  • 1-Acetyl-1-phenylcyclopropane

Comparison: 1-Acetyl-1-benzoylcyclopropane is unique due to the specific positioning of the acetyl and benzoyl groups on the cyclopropane ring. This structural arrangement imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both electron-withdrawing groups on the same carbon enhances the compound’s stability and reactivity in certain chemical reactions .

Properties

CAS No.

5186-09-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-(1-benzoylcyclopropyl)ethanone

InChI

InChI=1S/C12H12O2/c1-9(13)12(7-8-12)11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

CXGABAPZPANLJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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